Indomethacin Diamide
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Overview
Description
Indomethacin Diamide is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). Indomethacin is widely used for its anti-inflammatory, analgesic, and antipyretic properties. This compound, like its parent compound, is designed to inhibit the production of prostaglandins, which are endogenous signaling molecules responsible for inflammation, pain, and fever.
Mechanism of Action
Target of Action
Indomethacin Diamide, like its parent compound Indomethacin, primarily targets the enzyme Cyclooxygenase (COX) . COX is responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway . Prostaglandins play a crucial role in inflammation, pain, and fever, making COX an important target for anti-inflammatory drugs .
Mode of Action
This compound acts by potently and non-selectively inhibiting the COX enzyme . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . It also inhibits the nuclear translocation of IRF3 following cytosolic nucleic acid recognition .
Pharmacokinetics
Indomethacin, the parent compound of this compound, exhibits linear pharmacokinetics . Its plasma concentration, area under the curve, and urinary recovery are proportional to the administered dose, whereas its half-life and plasma and renal clearances are dose-independent . Indomethacin is eliminated by both renal excretion and formation of metabolites that are pharmacologically inactive . These include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . It also inhibits nucleic acid-triggered IFN production . At the cellular level, this compound has been found to induce heterogeneity in lipid membranes, potentially altering membrane protein functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the development of resistance to Diamide insecticides, including this compound, can be influenced by factors such as the frequency of application and the presence of other effective products with a different mode of action . Maintaining insect susceptibility to Diamide insecticides greatly depends on rotation with effective products that eliminate Diamide-resistant individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin Diamide typically involves the reaction of indomethacin with an amine to form the diamide derivative. The process generally includes the following steps:
Activation of Indomethacin: Indomethacin is first activated by converting it into an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Reaction with Amine: The activated indomethacin is then reacted with an appropriate amine under controlled conditions to form the diamide. This reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Indomethacin Diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Indomethacin Diamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of diamide derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to indomethacin.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Indomethacin: The parent compound with similar anti-inflammatory properties.
Diclofenac: Another NSAID with a similar mechanism of action.
Ibuprofen: A widely used NSAID with comparable effects.
Uniqueness: Indomethacin Diamide is unique due to its specific chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its diamide form could potentially result in altered absorption, distribution, metabolism, and excretion profiles, making it a subject of interest for further research and development.
Properties
IUPAC Name |
4-chloro-N'-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]-N-(4-methoxyphenyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27Cl2N3O5/c1-20-28(29-18-27(43-3)16-17-30(29)37(20)32(40)21-4-8-23(34)9-5-21)19-31(39)36-38(25-12-14-26(42-2)15-13-25)33(41)22-6-10-24(35)11-7-22/h4-18H,19H2,1-3H3,(H,36,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSHTINDTQQHHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NN(C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27Cl2N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402849-25-6 |
Source
|
Record name | Indomethacin diamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDOMETHACIN DIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG2PT836RS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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